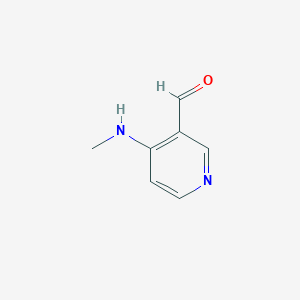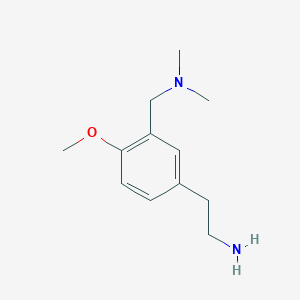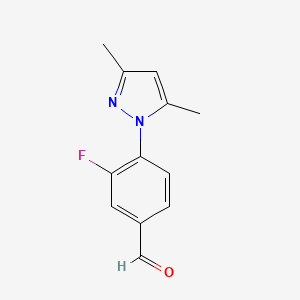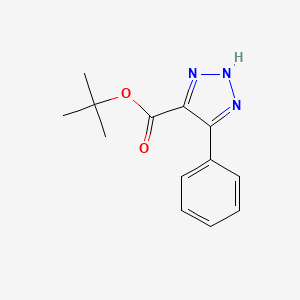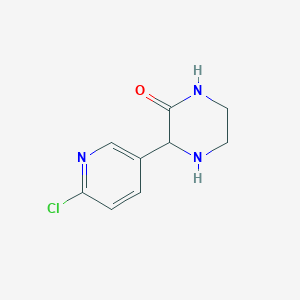
3-(6-Chloro-3-pyridinyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-3-pyridinyl)-2-piperazinone: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloro-3-pyridinyl)-2-piperazinone typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperazinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(6-Chloro-3-pyridinyl)-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines
Scientific Research Applications
Chemistry: In chemistry, 3-(6-Chloro-3-pyridinyl)-2-piperazinone is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its activity against various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical structure makes it valuable for the development of new materials and products .
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-pyridinyl)-2-piperazinone involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, disrupting the normal transmission of nerve impulses. This leads to the inhibition of neurotransmission, which can have various effects depending on the biological system involved .
Comparison with Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups
Thiacloprid: Another neonicotinoid insecticide with a thiazolidine ring instead of a piperazinone ring.
Uniqueness: 3-(6-Chloro-3-pyridinyl)-2-piperazinone is unique due to its specific combination of a pyridine ring with a piperazinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-13-7)8-9(14)12-4-3-11-8/h1-2,5,8,11H,3-4H2,(H,12,14) |
InChI Key |
FKDNPTDMTNIXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
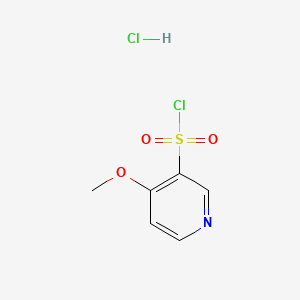
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
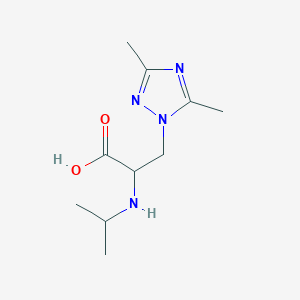
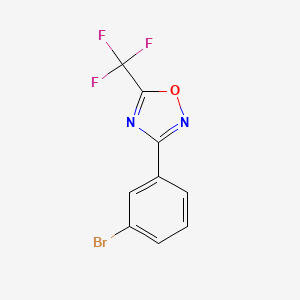
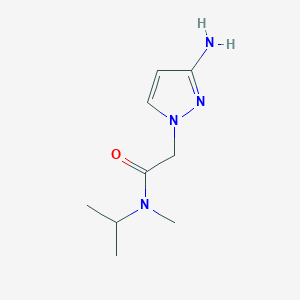
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
